1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol
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Overview
Description
1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol is a complex organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol typically involves the alkylation of a disodium derivative of 1H,1’H-2,2’-bibenzo[d]imidazole with alkyl halides . The reaction is conducted in the presence of a base, and the choice of alkyl halides can vary from highly hydrophobic groups like octadecyl to less hydrophobic groups like methyl and ethyl . The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal byproducts .
The key steps involve the preparation of the disodium derivative, followed by alkylation and purification of the final product .
Chemical Reactions Analysis
1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include alkyl halides, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, and this compound is explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol can be compared with other benzimidazole derivatives such as:
1H,1’H-2,2’-Bibenzimidazole: Similar in structure but lacks the ethanol group, leading to different chemical properties and applications.
1H,1’H-5,5’-Bibenzo[d][1,2,3]triazole: Another benzimidazole derivative with different substituents, resulting in unique reactivity and uses.
The uniqueness of 1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
1-[6-(1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C16H14N4O/c1-9(21)15-17-13-7-6-10(8-14(13)20-15)16-18-11-4-2-3-5-12(11)19-16/h2-9,21H,1H3,(H,17,20)(H,18,19) |
InChI Key |
RPKFEBKTMDRMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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